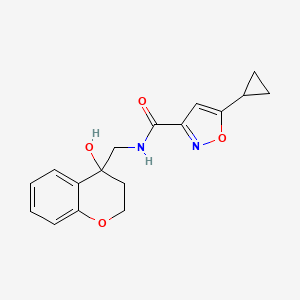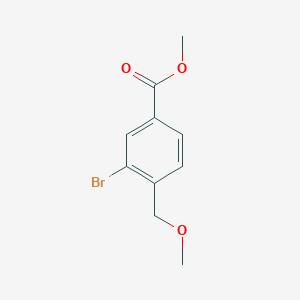
Methyl 6-acetamido-3-bromopicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-acetamido-3-bromopicolinate is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.086. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Research into quinazolinyl, azetidinonyl, and thiazolidinonyl triazoles derived from bromoquinazolinones, which are structurally related to "Methyl 6-acetamido-3-bromopicolinate," showed promising antibacterial properties. These compounds were synthesized and evaluated against several bacterial strains, demonstrating their potential in developing new antibacterial agents (Singh et al., 2010).
Catalytic Synthesis
- A study on the catalytic synthesis of β-glycosides of N-Acetylglucosamine using sugar oxazolines, a process related to the chemical functionalities of "this compound," highlighted a mild and efficient synthetic route. This synthesis has implications for the development of glycosidic pharmaceuticals and bioactive compounds (Wittmann & Lennartz, 2002).
Pharmaceutical Development
- The optimization of synthesis steps for a Nav1.8 sodium channel modulator incorporated the use of a derivative of "this compound." Improvements in the synthesis process, including a key oxidation step and a Suzuki−Miyaura coupling, were detailed, contributing to the efficient production of a compound with therapeutic potential (Fray et al., 2010).
Antituberculosis Activity
- The synthesis and evaluation of quinolinyl acetamide derivatives for anti-tuberculosis activity were investigated, showing the versatility of compounds structurally related to "this compound" in developing treatments for tuberculosis. The synthesized compounds were characterized and tested for their efficacy against the disease (Bai et al., 2011).
Supramolecular Chemistry
- A study on copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid revealed insights into the supramolecular architectures of these complexes, which are relevant to the understanding of molecular interactions and the development of coordination compounds for various applications (Kukovec et al., 2008).
Wirkmechanismus
Mode of Action
The mode of action of Methyl 6-acetamido-3-bromopicolinate is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to confirm this and to understand the specifics of these interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body. More research is needed to determine these properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets. More research is needed to understand these influences .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-acetamido-3-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJWQHXXOYHKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)
![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)
![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)


![1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2524605.png)

![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)
![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)
![Morpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2524617.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)
